2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl-
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Overview
Description
2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- is a chemical compound with a unique structure that includes a bromine atom, a methoxy group, and a methyl group attached to a cyclohexadiene-1,4-dione core
Preparation Methods
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- typically involves the bromination of 2,5-cyclohexadiene-1,4-dione followed by the introduction of methoxy and methyl groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its quinone derivatives can participate in redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where it can selectively target cancer cells .
Comparison with Similar Compounds
Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- include:
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has two methoxy groups and a methyl group, making it structurally similar but with different reactivity and applications.
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound has a phenyl group instead of a bromine atom, leading to different chemical properties and uses.
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-4-7(11)5(9)3-6(10)8(4)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNJXMLPGGDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(C1=O)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473167 |
Source
|
Record name | 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84568-08-1 |
Source
|
Record name | 2,5-Cyclohexadiene-1,4-dione, 5-bromo-2-methoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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